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Compound of Interest

Compound Name: 3-(Piperidin-4-yl)benzo[d]isoxazole

Cat. No.: B3156928 Get Quote

3-(Piperidin-4-yl)benzo[d]isoxazole stands as a pivotal molecular scaffold in modern

medicinal chemistry. While not a therapeutic agent in itself, its rigid, fused-ring structure

combined with the versatile piperidine moiety forms the foundational core of several critical

second-generation antipsychotic drugs, including risperidone and paliperidone[1][2][3]. The

benzisoxazole ring system, in particular, is a privileged structure known for its favorable

interactions with key neurological targets, primarily serotonergic (5-HT2A) and dopaminergic

(D2) receptors[1][4].

Understanding the intrinsic physicochemical properties of this core structure is paramount for

researchers, scientists, and drug development professionals. These properties govern the

molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and

excretion (ADME) profile. A thorough characterization allows for rational drug design, enabling

chemists to modify the scaffold to optimize potency, selectivity, and pharmacokinetic

parameters. This guide provides a comprehensive analysis of the key physicochemical

attributes of 3-(Piperidin-4-yl)benzo[d]isoxazole, detailing the theoretical importance,

experimental determination, and available data for each property.

Molecular Structure and Foundational Properties
The molecule's architecture, consisting of a bicyclic aromatic benzisoxazole system linked at

the 3-position to the 4-position of a piperidine ring, dictates its fundamental chemical and

physical nature.

Caption: Chemical structure of 3-(Piperidin-4-yl)benzo[d]isoxazole.
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The table below summarizes its core identifiers and computed physical properties, which serve

as a foundational dataset for further analysis.

Property Value Source

CAS Number 84163-68-8 [5][6]

Molecular Formula C₁₂H₁₄N₂O [5][6]

Molecular Weight 202.25 g/mol [5]

Exact Mass 202.110613074 Da [5][6]

XLogP3 (Computed) 1.9 / 2.62360 [5][6]

Topological Polar Surface Area

(TPSA)
38.1 Å² [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
3 [5]

Rotatable Bond Count 1 [5]

Density (Predicted) 1.144 g/cm³ [6]

Boiling Point (Predicted) 355.5 °C at 760 mmHg [6]

Flash Point (Predicted) 168.8 °C [6]

Ionization Constant (pKa): The Key to pH-Dependent
Behavior
Expertise & Experience: The pKa value is arguably one of the most critical physicochemical

parameters for any drug candidate containing an ionizable group. For 3-(Piperidin-4-
yl)benzo[d]isoxazole, the secondary amine within the piperidine ring is the primary basic

center. Its pKa dictates the degree of ionization at various physiological pH levels. This is

fundamentally important because the charged (protonated) and uncharged (neutral) forms of

the molecule exhibit vastly different properties. The charged form is typically more water-

soluble, while the neutral form is more lipid-soluble and thus more likely to permeate biological
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membranes via passive diffusion. An optimal pKa is often a delicate balance to ensure

sufficient aqueous solubility for formulation and dissolution in the gut, as well as adequate

lipophilicity for absorption.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination, offering high

accuracy and reliability.

Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a

mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

Titration: The solution is titrated with a standardized acid (e.g., 0.1 M HCl) while the pH is

continuously monitored with a calibrated pH electrode.

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is

determined from the half-equivalence point, where half of the basic piperidine groups have

been protonated. Specialized software is used to calculate the pKa by fitting the titration data

to the Henderson-Hasselbalch equation.

Trustworthiness: This method is self-validating. The sharpness of the inflection point on the

titration curve provides a direct visual indicator of the measurement's quality. Furthermore, the

protocol includes rigorous calibration of the pH meter and standardization of the titrant,

ensuring the accuracy of the final pKa value.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD): Gauging Membrane
Permeability
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a crucial determinant of

its ability to cross the lipid bilayers of cell membranes, including the intestinal wall and the

blood-brain barrier.

logP (Partition Coefficient): This value represents the ratio of the concentration of the neutral

species of a compound in an immiscible octanol/water mixture at equilibrium. It is an intrinsic

property of the molecule.
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logD (Distribution Coefficient): This is a more physiologically relevant metric for ionizable

compounds like our topic molecule. It measures the concentration ratio of all species (neutral

and ionized) between octanol and a buffered aqueous phase at a specific pH. For a basic

compound, as the pH decreases, ionization increases, leading to a lower logD value.

The computed XLogP3 value of ~1.9-2.6 suggests moderate lipophilicity, a range often

associated with good oral absorption and CNS penetration capabilities[5][6].

Experimental Protocol: Shake-Flask Method for logD₇.₄

The shake-flask method, while traditional, remains a highly reliable technique for determining

lipophilicity.

System Preparation: Prepare a buffered aqueous solution at pH 7.4 (to mimic physiological

pH) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer.

Partitioning: A known concentration of the compound is dissolved in the buffered aqueous

phase. An equal volume of the saturated n-octanol is added.

Equilibration: The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow the

compound to partition between the two phases and reach equilibrium. The mixture is then

centrifuged to ensure complete phase separation.

Quantification: The concentration of the compound in both the aqueous and octanol phases

is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

Calculation: The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ )

Trustworthiness: The protocol's integrity is maintained by running controls, ensuring complete

phase separation, and using a validated analytical method (HPLC) for quantification, which

provides both accuracy and specificity. Mass balance calculations (ensuring the total amount of

compound recovered from both phases equals the initial amount) further validate the

experimental result.

Caption: Experimental workflow for logD determination using the shake-flask method.
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Solubility: A Prerequisite for Bioavailability
Expertise & Experience: A drug must first dissolve to be absorbed. Poor aqueous solubility is a

major hurdle in drug development, often leading to low and variable bioavailability. The

solubility of 3-(Piperidin-4-yl)benzo[d]isoxazole is expected to be pH-dependent due to the

basic piperidine nitrogen. At lower pH values (e.g., in the stomach), the compound will be

protonated and exist as a more soluble salt. At higher pH values (e.g., in the intestine), it will be

predominantly in its less soluble, neutral free-base form.

While specific experimental data for the parent compound is not readily available in the

provided search results, related compounds like risperidone are described as "practically

insoluble in water" but soluble in 0.1 N HCl, which aligns with this pH-dependent behavior[4][7].

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility, which is the most relevant measure for drug

development.

Sample Preparation: An excess amount of the solid compound is added to vials containing

aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant

temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure

equilibrium is reached.

Phase Separation: The resulting slurry is filtered or centrifuged to remove the undissolved

solid.

Quantification: The concentration of the dissolved compound in the clear supernatant is

determined using a validated analytical method like HPLC-UV.

Data Reporting: Solubility is reported in units such as mg/mL or µM at each specific pH.

Trustworthiness: The use of an excess of solid material and allowing sufficient time to reach

equilibrium ensures that the measured concentration represents the true thermodynamic

solubility limit. Visual inspection for remaining solid before quantification confirms that the

solution was indeed saturated.
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Physical State and Thermal Properties
Physical Appearance: The fluorinated analog, 6-fluoro-3-(4-piperidinyl)benzisoxazole, is

described as a solid[8]. It is reasonable to infer that the parent compound, 3-(Piperidin-4-
yl)benzo[d]isoxazole, also exists as a solid at room temperature.

Melting Point (mp): The melting point is a fundamental physical property that provides an

indication of the purity of a crystalline solid and the strength of its crystal lattice. A sharp melting

range is characteristic of a pure substance. The melting point for the 6-fluoro derivative is

reported as 59-64 °C[8].

Experimental Protocol: Capillary Melting Point Determination

Sample Loading: A small amount of finely powdered, dry sample is packed into a capillary

tube.

Heating: The capillary tube is placed in a melting point apparatus, which heats the sample at

a controlled rate.

Observation: The sample is observed through a magnifying lens. The temperature at which

the first drop of liquid appears (onset) and the temperature at which the entire sample

becomes liquid (clear point) are recorded as the melting range.

Differential Scanning Calorimetry (DSC): For more precise thermal analysis, DSC is employed.

It measures the difference in heat flow required to increase the temperature of a sample and a

reference. A sharp endothermic peak corresponds to the melting point and also provides the

enthalpy of fusion (ΔfusH°), which is a measure of the energy required to break the crystal

lattice. This technique is invaluable for studying polymorphism and solid-state stability[9].

Spectroscopic Profile for Structural Confirmation
Expertise & Experience: Spectroscopic techniques provide an unambiguous "fingerprint" of a

molecule, confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number and connectivity of hydrogen atoms.

Key expected signals would include distinct aromatic protons on the benzisoxazole ring,

and a series of aliphatic protons for the piperidine ring, including a characteristic signal for

the N-H proton. A published spectrum for a similar derivative shows aromatic signals

between δ 6.88 and 8.34 ppm[10].

¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming

the carbon skeleton.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the

molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with

high precision, allowing for the unambiguous confirmation of the molecular formula[11]. The

expected [M+H]⁺ ion for C₁₂H₁₄N₂O would be approximately m/z 203.118.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a

molecule. For 3-(Piperidin-4-yl)benzo[d]isoxazole, characteristic peaks would be expected

for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-

3100 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1500-1650 cm⁻¹), and

C-O stretching[9].

Conclusion
3-(Piperidin-4-yl)benzo[d]isoxazole is a molecule of significant interest due to its central role

in the architecture of important antipsychotic drugs. Its physicochemical properties—moderate

lipophilicity, a basic pKa conferred by the piperidine nitrogen, and pH-dependent solubility—are

characteristic of a scaffold well-suited for developing orally bioavailable and CNS-active agents.

A comprehensive understanding and experimental determination of these properties, using

robust methodologies as outlined in this guide, are essential for any research program focused

on the rational design and development of novel therapeutics derived from this valuable

molecular core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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